molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B123838
Key on ui cas rn: 116119-01-8
M. Wt: 196.16 g/mol
InChI Key: ZHGPEDRDUUKPCF-UHFFFAOYSA-N
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Patent
US04987240

Procedure details

A mixture comprising 34.4 g of commercially available methyl gallate, 25.8 g of anhydrous potassium carbonate, 400 ml of DMSO and 50.0 g of diiodomethane was stirred at 40° C. for 24 hours in a nitrogen current After the reaction, the liquid mixture was poured into water and made acidic by 2N hydrochloric acid, the mixture was extracted with ethyl acetate, and the extract was washed with water. The solvent was removed from the extract and the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent: n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected] to effect purification and obtain 14.8 g of methyl 3-hydroxy-4,5-(methylenedioxy)benzoate (the yield was 40.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[C:14](=O)([O-])[O-].[K+].[K+].ICI.Cl>O.CS(C)=O>[OH:9][C:8]1[CH:10]=[C:2]([CH:3]=[C:4]2[O:5][CH2:14][O:7][C:6]=12)[C:1]([O:12][CH3:13])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)OC
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ICI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 24 hours in a nitrogen current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
the residue was subjected to flash column chromatography [466 g of 230-400 mesh silica gel, solvent: n-hexane/acetone (3/1), pressure: 0.4 kg/cm2, 5th to 9th fractions when fractions of 100 ml were collected]
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C2C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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